mesityl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
Mesityl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a complex organic compound that features a mesityl group, a triazole ring, and an azetidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.
Mechanism of Action
Target of Action
Triazole derivatives are known to have a broad range of biological activities and can interact with a variety of enzymes and receptors .
Mode of Action
It’s known that triazole derivatives can bind to biological systems due to the presence of nitrogen atoms in their structure . This binding can lead to various biochemical changes depending on the specific targets involved .
Biochemical Pathways
Triazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the broad range of biological activities associated with triazole derivatives, the effects could be diverse depending on the specific targets and pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mesityl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, often using sulfonyl chlorides in the presence of a base such as pyridine.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction, which can involve the reaction of a suitable amine with a halogenated precursor.
Coupling with Mesityl Group: The final step involves coupling the mesityl group to the azetidine-triazole intermediate, typically using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mesityl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include oxidized mesityl derivatives, reduced triazole or sulfonyl groups, and substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, mesityl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an antimicrobial and anticancer agent. The triazole ring is known for its biological activity, and the presence of the sulfonyl and azetidine groups can enhance its interaction with biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes and interact with cellular pathways makes it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the creation of products with specific desired properties.
Comparison with Similar Compounds
Similar Compounds
- Mesityl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanol
- Mesityl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)pyrrolidin-1-yl)methanone
- Mesityl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone
Uniqueness
Mesityl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is unique due to the combination of its functional groups. The presence of the mesityl group provides steric hindrance and electronic effects that can influence its reactivity. The triazole ring offers biological activity, while the sulfonyl and azetidine groups provide additional sites for chemical modification and interaction with biological targets.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-(2,4,6-trimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10-5-11(2)14(12(3)6-10)15(21)20-7-13(8-20)24(22,23)16-18-17-9-19(16)4/h5-6,9,13H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRJQTDXSJMRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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